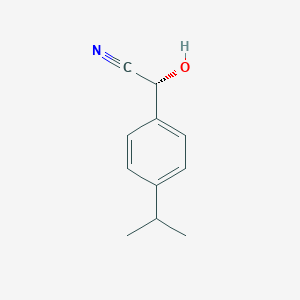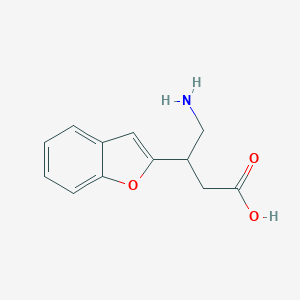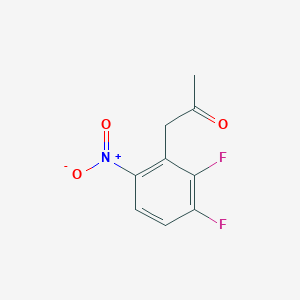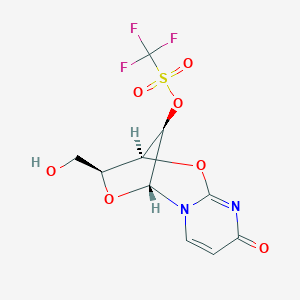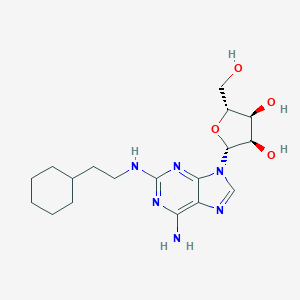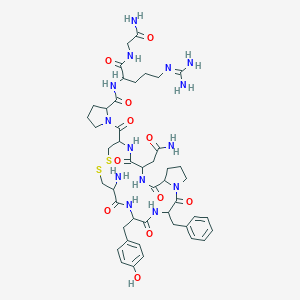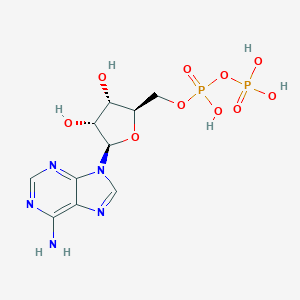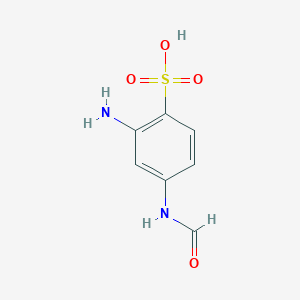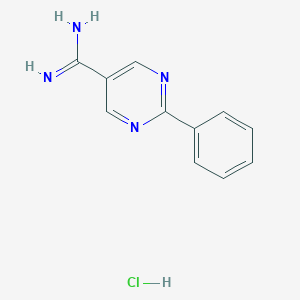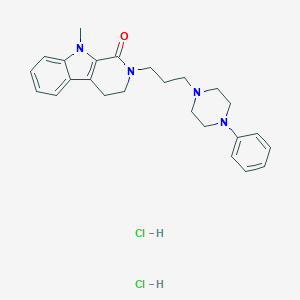
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride, commonly known as Y-27632, is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). ROCK is a key regulator of cell shape, motility, and proliferation, and is involved in a variety of cellular processes, including smooth muscle contraction, cell adhesion and migration, and cytokinesis. Y-27632 has been widely used as a tool compound in scientific research to investigate the role of ROCK in various physiological and pathological processes.
作用机制
Y-27632 is a selective inhibitor of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride, which is a downstream effector of the small GTPase RhoA. 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride phosphorylates a variety of substrates, including myosin light chain and LIM kinase, which are involved in regulating actin cytoskeleton dynamics and cell contractility. By inhibiting 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride, Y-27632 can block RhoA signaling and downstream effects on cell shape, motility, and proliferation.
生化和生理效应
Y-27632 has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, Y-27632 can inhibit cell migration, invasion, and proliferation in a variety of cell types, including cancer cells, endothelial cells, and smooth muscle cells. Y-27632 can also promote cell survival and neurite outgrowth in neuronal cells. In vivo, Y-27632 has been shown to have protective effects in animal models of cardiovascular disease, stroke, and spinal cord injury.
实验室实验的优点和局限性
Y-27632 has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride, with minimal off-target effects. It is also commercially available and relatively inexpensive. However, Y-27632 has some limitations as well. It can be toxic at high concentrations and can affect other signaling pathways in addition to 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride. It also has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.
未来方向
There are several future directions for research on Y-27632 and 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride signaling. One area of interest is the role of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride in cancer progression and metastasis. 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has been shown to promote cancer cell invasion and migration, and inhibitors like Y-27632 have shown promise as potential cancer therapeutics. Another area of interest is the role of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride in cardiovascular disease, particularly in the context of vascular smooth muscle cell contraction and endothelial dysfunction. Finally, there is growing interest in the potential therapeutic applications of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride inhibitors in neurological disorders, such as Alzheimer's disease and Parkinson's disease, where 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has been implicated in neuronal cell death and neuroinflammation.
合成方法
Y-27632 can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the condensation of 4-phenyl-1-piperazinecarboxylic acid with 3-(2-aminoethyl)-1H-indol-5-ol, followed by cyclization and reduction to yield the tetrahydroindolone intermediate. The final step involves the alkylation of the tetrahydroindolone intermediate with 3-(chloromethyl)phenylpropanenitrile, followed by purification and salt formation to obtain the dihydrochloride salt of Y-27632.
科学研究应用
Y-27632 has been widely used as a tool compound in scientific research to investigate the role of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride in various physiological and pathological processes. 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. By inhibiting 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride activity with Y-27632, researchers can investigate the role of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride in these diseases and potentially develop new therapeutic strategies.
属性
CAS 编号 |
124824-14-2 |
|---|---|
产品名称 |
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride |
分子式 |
C25H32Cl2N4O |
分子量 |
475.5 g/mol |
IUPAC 名称 |
9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydropyrido[3,4-b]indol-1-one;dihydrochloride |
InChI |
InChI=1S/C25H30N4O.2ClH/c1-26-23-11-6-5-10-21(23)22-12-15-29(25(30)24(22)26)14-7-13-27-16-18-28(19-17-27)20-8-3-2-4-9-20;;/h2-6,8-11H,7,12-19H2,1H3;2*1H |
InChI 键 |
BSXVJHKCRCHNJD-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl |
规范 SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5.Cl.Cl |
其他 CAS 编号 |
124824-14-2 |
同义词 |
9-methyl-2-(3-(4-phenyl-1-piperazinylpropyl))-1,2,3,4-tetrahydro-beta-carbolin-1-one B 193 B-193 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



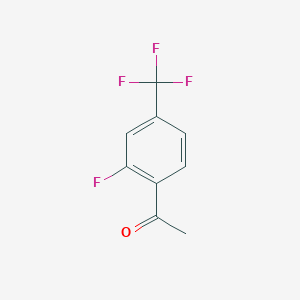
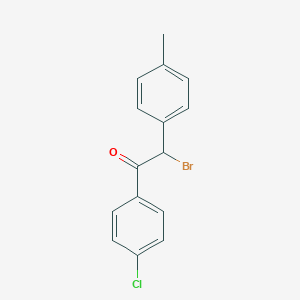
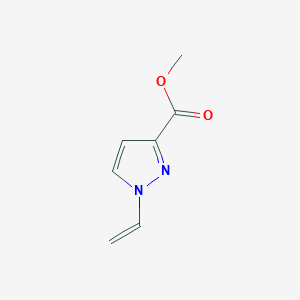
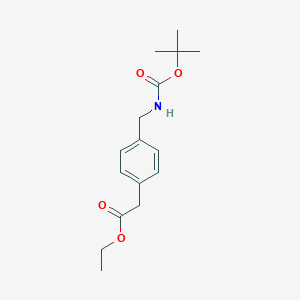
![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
